Regiochemical Access to 6-Aryl vs 4-Aryl Pyridazinones
The target compound delivers the boronic ester at the 6-position of the pyridazin-3(2H)-one scaffold, enabling a single Suzuki–Miyaura coupling to directly install aryl/heteroaryl groups at the 6-position—the site most commonly derivatized in bioactive pyridazinones [1]. In contrast, the commercially available 4-position regioisomer (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3(2H)-one, CAS 1232361-90-8) couples aryl groups to the 4-position, producing a regioisomeric product series with a different pharmacophoric geometry . This distinction is not remediable by simply swapping the coupling partner, because aryl halide electrophiles cannot transpose the boronic ester position on the pyridazinone core. No direct head-to-head yield comparison under identical Suzuki conditions has been reported in the peer-reviewed literature for these two regioisomers, which represents a data gap for procurement decisions.
| Evidence Dimension | Regiochemical outcome of Suzuki coupling (aryl group installation position) |
|---|---|
| Target Compound Data | Aryl group installed at pyridazinone C-6 position; literature typical Suzuki yields for pyridazinylboronic esters: 40–75% [1] |
| Comparator Or Baseline | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3(2H)-one (CAS 1232361-90-8): aryl group installed at C-4 position; no published yield data available for direct comparison |
| Quantified Difference | No quantitative cross-study yield comparison exists; structural difference is absolute (C-6 vs. C-4 aryl substitution) |
| Conditions | Pd-catalyzed Suzuki–Miyaura cross-coupling with aryl/heteroaryl halides; typical conditions: Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80–100 °C |
Why This Matters
Procuring the 6-boronic ester eliminates the need for a protecting-group-directed metalation–boronation sequence to access 6-arylpyridazin-3(2H)-ones, reducing synthetic step count by at least one step relative to using the 4-isomer as starting material.
- [1] Clapham, K. M.; Smith, A. E.; Batsanov, A. S.; McIntyre, L.; Pountney, A.; Bryce, M. R.; Tarbit, B.; Gribble, A. D. Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. J. Org. Chem. 2008, 73 (6), 2176–2181. DOI: 10.1021/jo702420q. Reports typical Suzuki yields for pyridazinylboronic esters: 40–75%. View Source
